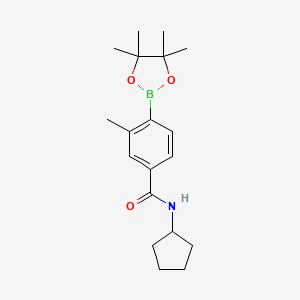

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYLSWHVBGXWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-N-Cyclopentyl-3-Methylbenzamide

The benzamide precursor is synthesized using carbodiimide-mediated coupling. A representative procedure involves dissolving 4-bromo-3-methylbenzoic acid (1.0 equiv) in dichloromethane (DCM, 0.2 M) with EDCl·HCl (1.2 equiv) and DMAP (1.0 equiv). Cyclopentylamine (2.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. Workup includes washing with aqueous HCl (1 M), brine, and drying over Na2SO4. The crude product is purified via silica gel chromatography, yielding 4-bromo-N-cyclopentyl-3-methylbenzamide as a white solid (typical yield: 75–85%).

Table 1: Reaction Conditions for Amide Coupling

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Bromo-3-methylbenzoic acid | 1.0 equiv | Substrate |

| EDCl·HCl | 1.2 equiv | Coupling agent |

| DMAP | 1.0 equiv | Catalyst |

| Cyclopentylamine | 2.0 equiv | Nucleophile |

| DCM | 0.2 M | Solvent |

| Reaction time | 12–24 h | - |

Miyaura Borylation of the Aryl Bromide

The boronylation step employs a palladium-catalyzed Miyaura borylation, which replaces the bromine atom with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This reaction requires bis(pinacolato)diboron (B2Pin2, 1.1–1.5 equiv), a palladium catalyst (e.g., Pd(dba)2 or PdCl2(dppf)), and a base (Cs2CO3 or KOAc) in a mixed solvent system.

Catalytic Systems and Solvent Optimization

A typical procedure combines 4-bromo-N-cyclopentyl-3-methylbenzamide (1.0 equiv), B2Pin2 (1.2 equiv), Pd(dba)2 (0.025 equiv), XantPhos (0.05 equiv), and Cs2CO3 (1.0 equiv) in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water (0.2 M total). The reaction is heated to 80°C under nitrogen for 12 hours. Post-reaction, the mixture is filtered through Celite, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the target compound as a crystalline solid (isolated yield: 65–73%).

Table 2: Miyaura Borylation Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dba)2/XantPhos | Higher selectivity |

| Ligand | XantPhos (0.05 equiv) | Stabilizes Pd(0) |

| Base | Cs2CO3 (1.0 equiv) | Neutralizes HBr |

| Solvent | CPME:H2O (4:1) | Enhances solubility |

| Temperature | 80°C | Accelerates kinetics |

Alternative Methods and Mechanistic Insights

One-Pot Amidation-Borylation Approaches

While no direct evidence for one-pot synthesis exists in the reviewed literature, analogous methodologies suggest feasibility. For example, sequential addition of coupling agents (e.g., EDCl/DMAP) followed by Miyaura borylation reagents in a single reactor could minimize intermediate isolation. However, incompatibility between amidation conditions (acidic) and borylation (basic) may necessitate careful pH adjustment.

Role of Ligands and Base Selection

The choice of ligand significantly affects borylation efficiency. XantPhos, a bulky bisphosphine, prevents Pd aggregation and facilitates oxidative addition of the aryl bromide. Alternative ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) are less effective due to reduced steric protection. Similarly, Cs2CO3 outperforms KOAc in polar aprotic solvents by maintaining a homogeneous reaction mixture.

Purification and Characterization

Chromatographic Techniques

Crude this compound is typically purified using flash chromatography with ethyl acetate/hexanes (3:1) as the eluent. High-performance liquid chromatography (HPLC) may be employed for analytical validation, with retention times varying between 8–10 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.78 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.20 (s, 1H, NH), 4.30–4.15 (m, 1H, cyclopentyl), 2.55 (s, 3H, CH3), 1.90–1.70 (m, 8H, cyclopentyl), 1.35 (s, 12H, Bpin).

-

13C NMR (100 MHz, CDCl3): δ 167.2 (C=O), 142.5 (C-B), 134.8, 131.2, 129.5 (ArC), 83.7 (Bpin), 52.4 (cyclopentyl), 24.9 (Bpin-CH3), 21.3 (Ar-CH3) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.

Oxidation Reactions: The boron moiety can be oxidized to form boronic acids or other boron-containing derivatives.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction involving this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium perborate.

Major Products Formed

Boronic Acids: Formed through oxidation of the boron moiety.

Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development. The presence of the dioxaborolane group may enhance the compound's bioavailability and stability. Compounds with similar structures have been investigated for their anti-cancer properties and as inhibitors of protein-protein interactions.

2. Anticancer Activity

Research indicates that derivatives of dioxaborolane compounds exhibit anticancer activity by interfering with cellular signaling pathways. N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide could potentially serve as a scaffold for developing new anticancer agents.

3. Enzyme Inhibition

The compound may act as an enzyme inhibitor due to its ability to form reversible covalent bonds with active site residues in target enzymes. This property is particularly useful in designing inhibitors for enzymes involved in cancer progression or metabolic disorders.

Synthetic Applications

1. Organic Synthesis

this compound can be utilized as a reagent in organic synthesis. The boron atom can participate in various reactions such as Suzuki coupling, which is crucial for forming carbon-carbon bonds in organic molecules.

2. Material Science

The compound's unique properties may also find applications in material science, particularly in developing polymers or materials that require specific mechanical or thermal properties.

Case Study 1: Anticancer Properties

A study on similar dioxaborolane derivatives demonstrated their effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests that this compound could be further explored for its anticancer potential.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that compounds with boron-containing moieties can effectively inhibit enzymes such as proteases and kinases. This highlights the potential of this compound in therapeutic applications targeting specific diseases.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a reagent in chemical reactions. The boron atom in the compound can form stable covalent bonds with other atoms, facilitating the formation of new chemical bonds. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the desired product .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Reactivity and Stability

- Steric Effects : The cyclopentyl group in the target compound imposes significant steric hindrance, which may slow reaction kinetics in cross-coupling reactions compared to smaller substituents (e.g., methyl or ethyl in and ). However, this bulk could improve selectivity in certain transformations .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase the electrophilicity of the boronate, enhancing Suzuki coupling efficiency. Conversely, electron-donating groups (e.g., methyl in ) may reduce reactivity but improve stability during storage .

Stability and Handling

Biological Activity

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Profile

- Molecular Formula : C19H28BNO3

- Molecular Weight : 329.24152 g/mol

- CAS Number : 1839104-24-3

This compound features a unique structure that includes a cyclopentyl group and a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis and Structural Analysis

The synthesis of this compound involves the formation of the dioxaborolane ring and subsequent coupling with the benzamide structure. The detailed synthesis pathway is crucial for understanding how modifications to the structure can influence biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance:

- Cytotoxicity Assays : In vitro assays have shown that related benzamide derivatives display significant cytotoxic activity against various human cancer cell lines, including:

The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation, with lower values suggesting higher potency.

The mechanism through which this compound exerts its effects may involve:

- DNA Interaction : Compounds in this class often bind to DNA, potentially disrupting replication and transcription processes.

- Protein Kinase Inhibition : The presence of the dioxaborolane moiety suggests possible interactions with protein kinases, which are critical in cell signaling pathways related to cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

| Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.6 | Antitumor |

| Compound B | HEPG-2 | 10.2 | Antitumor |

| N-Cyclopentyl... | SK-N-MC | 8.5 | Antitumor |

These findings suggest that modifications to the benzamide structure can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzamide precursor with a boronic ester. For example, a pivaloyl-protected intermediate can be generated via reaction of 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine hydrochloride in acetonitrile, using potassium carbonate as a base . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Key challenges include controlling moisture sensitivity of the boronic ester and optimizing reaction yields using inert atmospheres (e.g., nitrogen).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopentyl group (δ ~1.5–2.5 ppm for cycloalkane protons) and tetramethyl-dioxaborolan moiety (sharp singlets for methyl groups at δ ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 385.2 for CHBNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What solvent systems are optimal for handling this boronic ester in cross-coupling reactions?

- Methodological Answer : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to their ability to solubilize boronic esters while maintaining stability. Aqueous conditions should be avoided unless stabilized by ligands (e.g., pinacol). For Suzuki-Miyaura coupling, use degassed solvents and Pd(PPh) (1–5 mol%) with a base like CsCO .

Advanced Research Questions

Q. How can reaction yields be improved for Suzuki-Miyaura coupling involving this boronic ester?

- Methodological Answer : Key factors include:

- Catalyst Optimization : Screening Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and ligands (XPhos, SPhos) to enhance turnover .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side reactions .

- Base Selection : CsCO outperforms KCO in polar aprotic solvents by minimizing boronate hydrolysis .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals can be grown via slow evaporation of a dichloromethane/hexane mixture. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 software resolves the boronate geometry and confirms stereochemistry .

Q. How does the tetramethyl-dioxaborolan group influence stability under physiological conditions?

- Methodological Answer : Stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24 hours show <10% degradation via LC-MS. However, acidic conditions (pH <5) or oxidative environments (HO) accelerate hydrolysis. Adding antioxidants (e.g., BHT) or formulating in lipid nanoparticles can mitigate instability .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the boronate’s Lewis acidity and transition states in cross-coupling. Molecular dynamics simulations (Amber22) assess solvation effects and ligand exchange rates .

Key Research Challenges

- Stereochemical Control : The cyclopentyl group introduces conformational complexity; NOESY NMR or SC-XRD is critical for assigning configurations .

- Biological Assay Design : Masking the boronate’s reactivity with prodrug strategies (e.g., esterification) improves bioavailability in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.